4,6-Dichloroindoline hydrochloride

Description

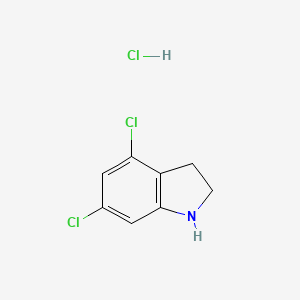

4,6-Dichloroindoline hydrochloride (CAS: 1210734-76-1) is a halogenated indoline derivative characterized by chlorine substituents at the 4- and 6-positions of the indoline ring system. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications. The addition of HCl likely results in a molecular weight of approximately 222.5 g/mol (C₈H₆Cl₃N). This compound is primarily used in research as a building block for pharmaceuticals and agrochemicals due to its rigid bicyclic structure and electron-withdrawing chlorine groups .

Properties

IUPAC Name |

4,6-dichloro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREOOKIQVLLQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920448 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903551-23-5 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloroindoline hydrochloride typically involves the chlorination of indoline. One common method includes the reaction of indoline with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective chlorination at the 4th and 6th positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced chemical reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloroindoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Indole derivatives with various functional groups.

Reduction: Less chlorinated indoline derivatives.

Substitution: Indoline derivatives with substituted functional groups.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Research : The compound has shown potential as an anticancer agent. Studies have indicated that derivatives of indole compounds can inhibit the growth of various cancer cell lines. For instance, indole derivatives have been evaluated for their cytotoxic effects against pediatric brain tumor cells, demonstrating significant inhibition rates .

- Neurological Disorders : Research indicates that 4,6-Dichloroindoline hydrochloride may interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders .

Pharmacology

- Antimicrobial Activity : Similar indole compounds have been studied for their antimicrobial properties. Investigations into the biological activities of this compound may reveal its efficacy against various pathogens .

- Drug Development : The compound serves as a precursor for synthesizing other pharmaceutical agents. Its derivatives can be modified to enhance biological activity or alter pharmacokinetics for improved therapeutic outcomes .

Organic Synthesis

- Reagent in Organic Chemistry : this compound is utilized as a reagent in organic synthesis. It can undergo various chemical reactions such as oxidation and substitution, leading to the formation of complex molecules that are crucial in drug development .

- Synthesis of Indole Derivatives : The compound is often used as an intermediate in synthesizing other biologically active compounds. For example, it can be transformed into various derivatives that exhibit enhanced pharmacological properties .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several indole derivatives, including those derived from this compound, against atypical teratoid/rhabdoid tumors (AT/RT). The findings indicated that specific modifications to the indole structure could significantly enhance anticancer activity while minimizing toxicity to normal cells .

Case Study 2: Serotonin Receptor Interaction

Research focusing on the binding affinity of this compound to serotonin receptors revealed its potential as a selective agonist for the 5-HT2A receptor. This property positions it as a candidate for developing treatments for psychiatric disorders associated with serotonin imbalances .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4,6-Dichloroindoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the indoline ring .

Comparison with Similar Compounds

Key Observations:

- Chlorine vs.

- Ring System Differences: Tetrahydroquinoline derivatives (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride) exhibit a fused benzene ring, enhancing aromaticity and π-stacking capabilities compared to indoline-based compounds .

- Amine Functionalization : Isoindolin-4-amine dihydrochloride’s primary amine group enables conjugation reactions, unlike the inert chloro groups in this compound .

Research Findings

- Similarity Analysis: Computational studies () rank 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride (similarity score: 0.94) as the closest analog to this compound, likely due to shared chloro-substituted bicyclic frameworks.

- Toxicity Profile : Chlorinated indolines generally exhibit higher cytotoxicity than methoxy-substituted analogs (e.g., 5-methoxyindoline hydrochloride) due to increased electrophilicity .

- Synthetic Utility: this compound’s reactivity in cross-coupling reactions is superior to tert-butyl 4-cyanoisoindoline-2-carboxylate (), which requires harsher conditions for functionalization.

Biological Activity

4,6-Dichloroindoline hydrochloride (DCI) is an indole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by two chlorine atoms at the 4 and 6 positions of the indole ring, along with an ethanamine side chain. Its molecular formula is with a molecular weight of approximately 265.57 g/mol. The presence of chlorine substituents is significant as they can influence the compound's lipophilicity and biological activity.

Biological Activities

Research indicates that DCI exhibits a range of biological activities:

- Antitumor Activity : DCI has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated its effectiveness against various cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : DCI has been evaluated for its anti-inflammatory properties. A study indicated that derivatives of indole compounds, including DCI, effectively inhibited the release of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro, demonstrating a significant reduction in inflammation markers .

- Antiviral and Antibacterial Properties : The compound has also been noted for its antiviral and antibacterial activities. Indole derivatives are known to possess these properties, which may be attributed to their structural characteristics that facilitate interaction with microbial targets .

The mechanisms underlying the biological activities of DCI involve several pathways:

- Cytokine Inhibition : DCI has been shown to inhibit the phosphorylation of key proteins in the MAPK signaling pathway, which is crucial for inflammatory responses. This inhibition leads to reduced expression of inflammatory cytokines .

- Cellular Uptake : The lipophilicity of DCI allows it to penetrate cell membranes effectively, facilitating its action within cells. This property is critical for its antitumor and anti-inflammatory effects .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4,6-Dichloroindoline hydrochloride?

- Synthesis : A plausible route involves hydrogenation of 4,6-dichloroindole (CAS 101495-18-5, C₈H₅Cl₂N) to yield the indoline backbone, followed by HCl salt formation under controlled acidic conditions .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm the indoline structure and substitution pattern. High-performance liquid chromatography (HPLC, ≥95% purity) and mass spectrometry (MS) validate molecular weight and purity. Reference standards should align with pharmacopeial guidelines (e.g., USP) when feasible .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Avoid skin/eye contact and inhalation; use PPE (gloves, lab coat, goggles). Work in a fume hood to mitigate exposure risks .

- Storage : Store in a desiccator at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation and photochemical reactions .

Q. What analytical techniques are critical for assessing purity and batch consistency?

- HPLC : Quantify purity (≥95%) and detect impurities using reverse-phase columns with UV detection (e.g., 254 nm) .

- Thermogravimetric Analysis (TGA) : Evaluate hygroscopicity and thermal stability, critical for reproducibility in aqueous solutions .

Advanced Research Questions

Q. How can this compound be functionalized for use in fluorescent probes or bioconjugation?

- Triazine-Based Derivatization : Modify the indoline core using 4,6-dichloro-s-triazinyl groups (e.g., 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein) to create amine-reactive probes. Optimize reaction pH (8–9) to ensure selective labeling without altering the indoline scaffold .

- Validation : Confirm conjugation efficiency via fluorescence spectroscopy and HPLC-MS .

Q. What experimental designs are recommended for studying its interactions with biological targets (e.g., receptors)?

- Receptor Binding Assays : Use radioligand displacement (e.g., CRF1 receptor studies, Ki value determination) with cell membranes expressing the target receptor. Include negative controls (CRF2 receptor) to confirm specificity .

- In Vivo Models : For neurobehavioral studies (e.g., anxiety or seizure models), administer via intracerebroventricular injection and monitor behavioral outcomes with EEG/EMG validation .

Q. How do pH and solvent systems affect its stability in biological assays?

- pH Stability : Perform accelerated degradation studies in buffers (pH 3–9) at 37°C. Monitor decomposition via HPLC and UV-Vis spectroscopy. Stability is typically highest in mildly acidic conditions (pH 4–6) .

- Solvent Compatibility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. Avoid prolonged exposure to aqueous media (>24 hours) to prevent hydrolysis .

Methodological Notes

- Contradictions : While CRF1 receptor antagonism is documented for structurally related compounds (e.g., NBI 27914), direct evidence for this compound is lacking. Cross-validate target engagement using orthogonal assays (e.g., calcium flux, cAMP modulation) .

- Data Interpretation : Account for batch-to-batch variability by including internal standards in analytical workflows (e.g., deuterated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.